molecular formula C9H15ClN2O B12933418 (4-Ethoxybenzyl)hydrazine hydrochloride

(4-Ethoxybenzyl)hydrazine hydrochloride

Cat. No.: B12933418
M. Wt: 202.68 g/mol
InChI Key: ACBMXCSYVOEHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxybenzyl)hydrazine hydrochloride is an organic hydrazine derivative with the molecular formula C₉H₁₅ClN₂O. Structurally, it consists of a benzyl group substituted with an ethoxy moiety at the para position, linked to a hydrazine functional group that is protonated as a hydrochloride salt. This compound is widely utilized in organic synthesis, particularly in the preparation of hydrazones, Schiff bases, and heterocyclic compounds due to its nucleophilic hydrazine terminal . Its CAS number is 76014-10-3, and it is classified under GHS hazard guidelines for safe handling .

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(4-ethoxyphenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-2-12-9-5-3-8(4-6-9)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H

InChI Key

ACBMXCSYVOEHBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions often include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for the reduction step.

    Reagents: 4-ethoxybenzaldehyde, hydrazine hydrate, hydrochloric acid.

    Solvent: Methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Can be reduced to form primary amines.

    Substitution: Participates in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation Products: Azides, nitroso compounds.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

(4-Ethoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can:

    Inhibit enzyme activity: by binding to the active site or altering the enzyme’s conformation.

    Modulate signaling pathways: by interacting with receptors or other signaling molecules.

    Induce oxidative stress: by generating reactive oxygen species, leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Applications
(4-Ethoxybenzyl)hydrazine HCl C₉H₁₅ClN₂O 76014-10-3 Ethoxybenzyl, hydrazine-HCl Anticancer agents, solar cells
(4-Methoxybenzyl)hydrazine HCl C₈H₁₃ClN₂O 2011-48-5 Methoxybenzyl, hydrazine-HCl Pharmaceutical intermediates
(4-Nitrobenzyl)hydrazine diHCl C₇H₁₁Cl₂N₃O₂ 2044707-11-9 Nitrobenzyl, dihydrochloride Redox-active materials
[2-(4-Fluoro-phenyl)ethyl]hydrazine HCl C₈H₁₀ClFN₂ - Fluoro-phenethyl, hydrazine-HCl Antifungal agents
4-Cyanophenylhydrazine HCl C₇H₆ClN₃ 608-230-9 Cyanophenyl, hydrazine-HCl Polymer inhibitors

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in (4-ethoxybenzyl)hydrazine HCl is electron-donating, enhancing nucleophilicity compared to the nitro group in (4-nitrobenzyl)hydrazine diHCl, which is electron-withdrawing and reduces reactivity in condensation reactions.
  • Solubility: Methoxy and ethoxy derivatives exhibit better solubility in polar solvents (e.g., methanol, ethanol) than nitro or cyano analogues, facilitating their use in solution-based syntheses.

Solar Cell Efficiency Enhancement

In perovskite solar cells, hydrazine hydrochloride derivatives act as iodine reducers to stabilize precursor solutions. Comparative studies show:

  • Propylhydrazine HCl (PHC) : 22.6% device efficiency.
  • (2-Thienylmethyl)hydrazine HCl (THC) : 23.0% efficiency.
  • (4-Ethoxybenzyl)hydrazine HCl: Not directly tested, but ethoxy groups are theorized to improve charge transport due to their electron-donating nature.

Anticancer and Antifungal Activity

  • (4-Ethoxybenzyl)hydrazine HCl is a precursor to benzimidazole derivatives (e.g., compound 14 in ), which show binding affinity to CB2 receptors for pain management.
  • 4-Cyanophenylhydrazine HCl demonstrates lower inhibition efficiency (transmittance: 61–82%) in aldol condensation compared to ethanolamine or arginine.

Research Findings and Industrial Relevance

  • Pharmaceuticals: (4-Ethoxybenzyl)hydrazine HCl is pivotal in synthesizing N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide, a compound with antinociceptive properties.
  • Material Science : Methoxy and ethoxy derivatives are preferred over nitro analogues in optoelectronics due to reduced oxidative degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.